molecular formula C36H29N7O4 B11927020 3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt

3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt

Cat. No.: B11927020
M. Wt: 623.7 g/mol
InChI Key: LNBOAGLYGHAAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Janelia Fluor 549, Tetrazine is a yellow fluorescent dye that is widely used in scientific research. It is known for its high brightness and photostability, making it suitable for various imaging applications. The compound has an absorption maximum at 549 nm and an emission maximum at 571 nm, which allows it to be used in fluorescence microscopy and other imaging techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

Janelia Fluor 549, Tetrazine is synthesized through a series of chemical reactions that involve the incorporation of a tetrazine reactive handleThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling process .

Industrial Production Methods

The industrial production of Janelia Fluor 549, Tetrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to ensure consistency and reliability of the dye for research applications .

Chemical Reactions Analysis

Types of Reactions

Janelia Fluor 549, Tetrazine primarily undergoes click chemistry reactions, specifically the inverse electron-demand Diels-Alder reaction with strained alkenes or alkynes. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions

The common reagents used in the reactions involving Janelia Fluor 549, Tetrazine include strained alkenes or alkynes, such as trans-cyclooctene. The reaction conditions typically involve mild temperatures and neutral pH, which are compatible with biological systems .

Major Products

The major products formed from the reactions of Janelia Fluor 549, Tetrazine are stable conjugates that retain the fluorescent properties of the dye. These conjugates can be used for various imaging and labeling applications in biological research .

Scientific Research Applications

Janelia Fluor 549, Tetrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Janelia Fluor 549, Tetrazine involves its ability to undergo click chemistry reactions with strained alkenes or alkynes. The tetrazine group reacts with these strained molecules to form stable conjugates, which can then be used for imaging and labeling purposes. The molecular targets and pathways involved in these reactions are primarily related to the specific biomolecules being labeled .

Comparison with Similar Compounds

Similar Compounds

  • Alexa Fluor 546
  • Alexa Fluor 555
  • BDY TMR-X
  • Atto 550
  • CF 555
  • TAMRA
  • Cyanine 3

Uniqueness

Janelia Fluor 549, Tetrazine stands out due to its high brightness, photostability, and compatibility with live-cell imaging. Its ability to undergo copper-free click chemistry makes it particularly useful for applications where copper ions could be detrimental to biological systems .

Properties

Molecular Formula

C36H29N7O4

Molecular Weight

623.7 g/mol

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate

InChI

InChI=1S/C36H29N7O4/c44-35(37-20-22-3-5-23(6-4-22)34-40-38-21-39-41-34)24-7-10-27(36(45)46)30(17-24)33-28-11-8-25(42-13-1-14-42)18-31(28)47-32-19-26(9-12-29(32)33)43-15-2-16-43/h3-12,17-19,21H,1-2,13-16,20H2,(H-,37,44,45,46)

InChI Key

LNBOAGLYGHAAER-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCC7=CC=C(C=C7)C8=NN=CN=N8)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.